Crenatoside

Description

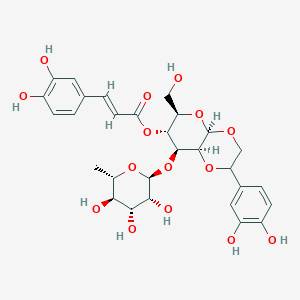

structure given in first source; isolated from the aerial parts of Orobanche crenata

Structure

2D Structure

3D Structure

Properties

CAS No. |

61276-16-2 |

|---|---|

Molecular Formula |

C29H34O15 |

Molecular Weight |

622.6 g/mol |

IUPAC Name |

[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H34O15/c1-12-22(36)23(37)24(38)28(40-12)44-26-25(43-21(35)7-3-13-2-5-15(31)17(33)8-13)19(10-30)42-29-27(26)41-20(11-39-29)14-4-6-16(32)18(34)9-14/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1 |

InChI Key |

FPOYEEKZOOLVJA-WLLRULDYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]3[C@H](OC[C@@H](O3)C4=CC(=C(C=C4)O)O)O[C@@H]([C@H]2OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O |

Synonyms |

1',2'-(3,4-dihydroxyphenyl-alpha,beta-dioxoethanol)-4'-O-caffeoyl-O-rhamnopyranosyl-1-3-O-glucopyranoside crenatoside |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Crenatoside from Orobanche crenata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of crenatoside, a phenylpropanoid glycoside first identified in the parasitic plant Orobanche crenata. This document details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores its biosynthetic origins.

Introduction

Orobanche crenata, commonly known as crenate broomrape, is a parasitic plant that poses a significant threat to various crops. Beyond its agricultural impact, it has been a subject of phytochemical interest. In 1993, a novel phenylpropanoid glycoside, named this compound, was discovered and isolated from the aerial parts of this plant.[1][2] This discovery has opened avenues for investigating its potential biological activities and applications. This guide serves as a technical resource for researchers interested in the isolation of this compound and the exploration of its properties.

Physicochemical Properties and Spectroscopic Data

This compound (C₂₉H₃₄O₁₅) is a complex glycoside with a molecular weight of 622.6 g/mol .[3] Its structure has been elucidated through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₄O₁₅ | [3] |

| Molecular Weight | 622.6 g/mol | [3] |

| XLogP3-AA | -1.4 | PubChem CID: 44593361 |

| Hydrogen Bond Donor Count | 8 | PubChem CID: 44593361 |

| Hydrogen Bond Acceptor Count | 15 | PubChem CID: 44593361 |

| Rotatable Bond Count | 7 | PubChem CID: 44593361 |

Table 2: ¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound

The following tables summarize the key NMR spectral data for this compound, which are essential for its identification and structural confirmation.

(Note: The following data is a representative compilation from publicly available spectral databases. Researchers should refer to the primary literature for detailed assignments and experimental conditions.)

| ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| 7.58 (d, J=15.9 Hz, 1H) | 166.7 |

| 7.04 (d, J=2.0 Hz, 1H) | 148.6 |

| 6.93 (dd, J=8.2, 2.0 Hz, 1H) | 145.9 |

| 6.77 (d, J=8.2 Hz, 1H) | 145.0 |

| 6.68 (d, J=2.0 Hz, 1H) | 126.6 |

| 6.65 (dd, J=8.1, 2.0 Hz, 1H) | 121.9 |

| 6.55 (d, J=8.1 Hz, 1H) | 116.1 |

| 6.27 (d, J=15.9 Hz, 1H) | 115.3 |

| 5.18 (d, J=1.5 Hz, 1H) | 114.5 |

| 4.93 (m, 1H) | 102.9 |

| 4.38 (d, J=7.9 Hz, 1H) | 98.2 |

| ... | ... |

Experimental Protocols

The isolation and purification of this compound from Orobanche crenata involves a multi-step process combining extraction and chromatographic techniques. The following protocol is based on the initial discovery and subsequent phytochemical studies.

Plant Material Collection and Preparation

Fresh aerial parts of Orobanche crenata are collected, air-dried, and then coarsely powdered. This initial preparation is crucial for efficient solvent extraction.

Extraction

The powdered plant material is exhaustively extracted with 90% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Column Chromatography (CC): The crude extract is first fractionated on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC on silica gel plates with a solvent system of chloroform-methanol-water.

-

Sephadex LH-20 Column Chromatography: A final purification step is often carried out on a Sephadex LH-20 column, eluting with methanol, to remove any remaining impurities and yield pure this compound.

Biosynthesis and Potential Signaling Pathways

This compound belongs to the phenylpropanoid class of secondary metabolites. The biosynthesis of phenylpropanoids starts from the amino acid phenylalanine.[4][5] A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various cinnamic acid derivatives, which are the precursors for a wide array of compounds, including phenylpropanoid glycosides.[4][5][6][7][8]

The specific signaling pathways directly modulated by this compound are not yet fully elucidated. However, many phenylpropanoid glycosides are known to possess antioxidant and anti-inflammatory properties. These activities are often mediated through the modulation of key signaling pathways such as the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[9][10][11][12][13][14][15][16][17][18][19][20] The NF-κB pathway is a central regulator of inflammation, while the Nrf2 pathway is a master regulator of the antioxidant response. Given the structural similarities of this compound to other bioactive phenylpropanoid glycosides, it is plausible that it may also exert its biological effects through these pathways. Further research is required to confirm the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This technical guide has summarized the key information regarding the discovery and isolation of this compound from Orobanche crenata. The provided experimental protocols and data tables offer a valuable resource for researchers aiming to isolate and study this compound. While the precise biological activities and mechanisms of action of this compound are still under investigation, its classification as a phenylpropanoid glycoside suggests potential antioxidant and anti-inflammatory properties that warrant further exploration. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. Qualitative and quantitative analyses of chemical constituents in vitro and in vivo and systematic evaluation of the pharmacological effects of Tibetan medicine Zhixue Zhentong capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C29H34O15 | CID 44593361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]

- 18. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Physical and chemical properties of Crenatoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenatoside is a phenylethanoid glycoside, a class of naturally occurring water-soluble compounds characterized by a core structure of a phenethyl alcohol moiety attached to a β-glucopyranose. First isolated from the aerial parts of Orobanche crenata, this compound has since been identified in other plant species, including Plantago depressa and Cistanche tubulosa.[1] As a member of the phenylethanoid glycoside family, this compound is of significant interest to the scientific community due to the diverse and potent biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[2][3][4][5][6][7][8] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its study, and insights into its potential mechanisms of action.

Physical and Chemical Properties

The structural and physicochemical properties of this compound are summarized in the tables below. This data is essential for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic profiles.

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H34O15 | [1] |

| Molecular Weight | 622.6 g/mol | [1] |

| CAS Number | 61276-16-2 | [1] |

| IUPAC Name | [(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][4][9]dioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| Synonyms | This compound, RefChem:919178, CHEMBL451273, C10481, HY-N12710 | [1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 9 | PubChem |

| Hydrogen Bond Acceptor Count | 15 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 622.18977037 | PubChem |

| Monoisotopic Mass | 622.18977037 | PubChem |

| Topological Polar Surface Area | 234 Ų | PubChem |

| Heavy Atom Count | 44 | PubChem |

| Complexity | 1180 | PubChem |

Table 3: Spectroscopic Data for this compound (Predicted & Representative)

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

| Proton | δ (ppm) |

| Aromatic Protons | 6.5 - 7.5 |

| Vinylic Protons | 6.2 - 7.6 |

| Anomeric Protons | 4.3 - 5.5 |

| Sugar Protons | 3.2 - 4.5 |

| Methylene Protons (Phenylethyl) | ~2.8 |

| Methyl Protons (Rhamnose) | ~1.2 |

Mass Spectrometry Fragmentation (Predicted): In Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is expected to exhibit fragmentation patterns typical of phenylethanoid glycosides. Key fragmentation events would include the neutral loss of the caffeoyl moiety, and glycosidic cleavages resulting in the loss of the rhamnose and glucose units.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound. These are representative methods based on studies of this compound and related phenylethanoid glycosides.

Isolation and Purification of this compound from Orobanche crenata

This protocol describes a typical procedure for the extraction and chromatographic purification of this compound.

Characterization by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a powerful tool for the identification and quantification of this compound in complex mixtures.

-

Chromatographic System: A typical setup would involve a C18 reversed-phase column.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is commonly used.

-

Mass Spectrometry: An electrospray ionization (ESI) source is used, often in negative ion mode.

-

Detection: Full scan mode is used for initial identification, followed by Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transitions from the precursor ion to characteristic product ions.

Anti-Zika Virus Activity Assay

The antiviral activity of this compound against the Zika virus can be assessed using a cytopathic effect (CPE) inhibition assay.[10][11][12][13]

-

Cell Culture: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Infection: The cell culture medium is removed, and the cells are infected with Zika virus at a specific multiplicity of infection (MOI).

-

Treatment: After a viral adsorption period, the virus-containing medium is removed, and fresh medium containing serial dilutions of this compound is added to the wells.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and the development of CPE.

-

Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of cell viability against the concentration of this compound.

Biological Activities and Signaling Pathways

Phenylethanoid glycosides, including this compound, are known to possess a wide range of pharmacological activities, with anti-inflammatory and antioxidant effects being particularly prominent.[2][5][7][8][9] These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14][15][16][17][18] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Phenylethanoid glycosides have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB.[19]

Antioxidant Activity: Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21][22][23][24] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like phenylethanoid glycosides, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[3][19] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Conclusion

This compound, as a representative phenylethanoid glycoside, presents a promising scaffold for the development of novel therapeutics. Its demonstrated biological activities, likely mediated through the modulation of fundamental signaling pathways such as NF-κB and Nrf2, warrant further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge of this compound's physicochemical properties and offering a framework for its experimental study. Future research should focus on obtaining more detailed experimental data on its properties, elucidating the precise molecular mechanisms underlying its biological effects, and exploring its therapeutic potential in preclinical models.

References

- 1. This compound | C29H34O15 | CID 44593361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. a-review-on-the-structure-and-pharmacological-activity-of-phenylethanoid-glycosides - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Evaluation of anti-Zika virus activities of broad-spectrum antivirals and NIH clinical collection compounds using a cell-based, high-throughput screen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of Rhodiola crenulata Extract against Zika Virus and Japanese Encephalitis Virus: Viral Binding and Stability [mdpi.com]

- 13. Searching Anti-Zika Virus Activity in 1H-1,2,3-Triazole Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

Crenatoside Unveiled: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Immediate Release

This technical guide provides a comprehensive overview of Crenatoside, a phenylpropanoid glycoside, for researchers, scientists, and drug development professionals. Herein, we delve into its natural sources, distribution within plants, and detailed methodologies for its extraction and quantification, alongside an exploration of its biosynthetic origins.

Natural Sources and Distribution of this compound

This compound is a naturally occurring phytochemical belonging to the phenylpropanoid glycoside class. To date, it has been identified in parasitic plants of the Orobanche genus, commonly known as broomrapes.

Primary Plant Sources:

-

Orobanche crenata : this compound was first isolated from the aerial parts of this species. This plant is a significant agricultural pest, parasitizing legume crops.[1]

-

Orobanche caerulescens : This species has also been confirmed as a source of this compound, where it was isolated from the whole plant.[2]

-

Orobanche minor : Tentative identification of this compound has been made in the ethanol extract of this plant through UPLC-ESI-MS2 analysis.

Distribution within the Plant:

Current research indicates that this compound is primarily located in the aerial parts of Orobanche species, which include the stem, flowers, and scale-like leaves.[1][3] One study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) on an Orobanche crenata leaf extract tentatively identified the presence of this compound. While this provides evidence for its presence in the leaves, specific quantitative data on its distribution across different aerial and subterranean plant tissues remains limited. Further research is required to elucidate the precise localization and concentration of this compound in various plant organs.

Quantitative Analysis of this compound

While specific quantitative data for this compound in Orobanche crenata is not extensively available in the public domain, the total phenolic content of its leaf extract has been determined. This provides an indirect measure of the potential abundance of phenolic compounds like this compound.

| Plant Material | Extraction Solvent | Analytical Method | Analyte | Concentration |

| Orobanche crenata Leaf Extract | Not Specified | Folin-Ciocalteu Assay | Total Phenols | 186 ± 1.23 to 209 ± 3.79 µM gallic acid equivalents/L |

Table 1: Total Phenolic Content in Orobanche crenata Leaf Extract.[4]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for phenylpropanoid glycosides.

Extraction of this compound

Objective: To efficiently extract this compound and other phenylpropanoid glycosides from Orobanche plant material.

Methodology:

-

Sample Preparation: Collect fresh aerial parts of Orobanche crenata (stems, flowers). Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Place the powdered plant material (e.g., 100 g) into a flask.

-

Add methanol (e.g., 1 L) to the flask. Methanol is an effective solvent for extracting polar compounds like phenylpropanoid glycosides.

-

Macerate the mixture at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with methanol for a shorter duration (e.g., 6-8 hours).

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to obtain a crude methanol extract.

-

Isolation of this compound by Column Chromatography

Objective: To isolate this compound from the crude extract.

Methodology:

-

Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable solvent system (e.g., a gradient of chloroform and methanol) as the mobile phase.

-

Sample Loading: Dissolve the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

-

Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of methanol.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A standard of a related compound like acteoside can be used for comparison if a this compound standard is unavailable.

-

Purification: Pool the fractions containing this compound and further purify using preparative HPLC if necessary.

Quantification of this compound by HPLC-UV

Objective: To quantify the amount of this compound in the plant extract.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound in methanol.

-

Sample Preparation: Dissolve a known weight of the crude extract or the purified fraction in methanol to a specific volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used for the separation of phenylpropanoid glycosides.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 330 nm, which is the characteristic absorption maximum for the caffeoyl moiety of many phenylpropanoid glycosides.

-

Injection Volume: 20 µL.

-

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Quantification: Inject the sample solution into the HPLC system and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Biosynthesis of this compound

This compound, as a phenylpropanoid glycoside, is synthesized via the phenylpropanoid pathway.[5][6] This is a major metabolic pathway in plants responsible for the synthesis of a wide variety of phenolic compounds.

Key Steps in the Phenylpropanoid Pathway:

-

Shikimate Pathway: The precursor for the phenylpropanoid pathway, the amino acid L-phenylalanine, is produced via the shikimate pathway.

-

Core Phenylpropanoid Pathway:

-

L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H).

-

p-Coumaric acid is activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

-

-

Formation of the Caffeoyl Moiety: Further enzymatic steps, including hydroxylation and methylation, lead to the formation of caffeic acid, which is a key structural component of this compound.

-

Glycosylation: The final steps in the biosynthesis of this compound involve the attachment of sugar moieties (glycosylation) to the aglycone structure by specific glycosyltransferases.

Conclusion

This technical guide provides a foundational understanding of this compound, its plant sources, and methods for its study. While the primary source is established as Orobanche species, particularly the aerial parts, there is a clear need for further research to quantify its distribution within the plant and to develop and validate a specific, robust analytical method for its quantification. Elucidating the complete biosynthetic pathway and exploring the potential biological activities and signaling pathways of this compound will be crucial for unlocking its full potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylpropanoid glycosides from Orobanche caerulescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Candidal Activity of the Parasitic Plant Orobanche crenata Forssk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 6. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

The Biosynthesis of Crenatoside in Orobanche Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenatoside, a phenylpropanoid glycoside found in parasitic plants of the genus Orobanche, holds potential for various biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic promise through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of phenylpropanoid metabolism in plants. It details hypothetical enzymatic steps, outlines relevant experimental protocols for pathway elucidation, and presents this information in a structured format for researchers. While direct experimental evidence for the this compound pathway in Orobanche is currently limited, this guide serves as a foundational resource to stimulate and direct future research in this area.

Introduction

Orobanche species, commonly known as broomrapes, are obligate holoparasitic plants that derive their nutrients from the roots of host plants. These fascinating organisms have evolved unique metabolic pathways to produce a variety of secondary metabolites, including a class of compounds known as phenylpropanoid glycosides. Among these, this compound has been identified in various Orobanche species. Phenylpropanoid glycosides are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structural complexity of this compound suggests a multi-step enzymatic synthesis, which presents opportunities for biotechnological production. This guide aims to provide a detailed, albeit hypothetical, framework for the biosynthesis of this compound in Orobanche, to aid researchers in designing experiments to unravel this pathway.

The Hypothetical Biosynthesis Pathway of this compound

Based on the structure of this compound and the well-established general phenylpropanoid pathway in plants, a hypothetical biosynthetic route can be proposed. This pathway can be divided into three main stages:

-

Core Phenylpropanoid Pathway: Synthesis of the C6-C3 phenylpropanoid backbone.

-

Hydroxylation and Acyl-CoA Ligation: Modification of the phenyl ring and activation for subsequent reactions.

-

Glycosylation and Acylation: Attachment of sugar moieties and the caffeoyl group to form the final this compound molecule.

The proposed pathway begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway.

Figure 1: Hypothetical biosynthesis pathway of this compound in Orobanche species.

Key Enzymes in the Hypothetical Pathway

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

-

p-Coumaroyl Ester 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that likely hydroxylates the phenyl ring to form a caffeoyl moiety.

-

UDP-Glycosyltransferases (UGTs): A family of enzymes responsible for attaching sugar moieties (glucose and rhamnose in the case of this compound) to the aglycone.

-

Acyltransferases: Catalyze the transfer of the caffeoyl group from Caffeoyl-CoA to a glycosylated intermediate.

Data Presentation

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in Orobanche species in the public domain. Future research should focus on obtaining such data to validate the hypothetical pathway and understand its regulation. The following table outlines the types of quantitative data that are crucial for this research.

| Parameter | Description | Potential Experimental Method | Significance |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme in the pathway with their respective substrates. | In vitro enzyme assays with purified recombinant enzymes. | Determines substrate affinity and catalytic efficiency, identifying potential rate-limiting steps. |

| Metabolite Concentrations | In planta concentrations of pathway intermediates (e.g., L-phenylalanine, cinnamic acid, caffeic acid) and the final product (this compound). | LC-MS/MS or HPLC-based quantitative analysis of Orobanche tissue extracts. | Provides a snapshot of the metabolic flux and helps identify potential bottlenecks in the pathway. |

| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis. | Correlates gene expression with metabolite accumulation, providing insights into transcriptional regulation. |

| Protein Abundance | Levels of the biosynthetic enzymes in different tissues or under various conditions. | Western blotting or proteomics (e.g., targeted mass spectrometry). | Assesses post-transcriptional and translational regulation of the pathway. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments required to elucidate the this compound biosynthetic pathway. These protocols are based on established methods for studying phenylpropanoid biosynthesis and will need to be optimized for Orobanche species.

Experimental Workflow for Gene Discovery

A combination of transcriptomics and functional genomics is a powerful approach to identify the genes involved in this compound biosynthesis.

Figure 2: Workflow for the discovery and functional validation of this compound biosynthetic genes.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.[1][2][3]

-

Principle: PAL catalyzes the elimination of ammonia from L-phenylalanine, resulting in the formation of trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Assay Mixture (1 mL total volume):

-

800 µL of 100 mM Tris-HCl buffer (pH 8.8)

-

100 µL of 60 mM L-phenylalanine

-

100 µL of crude or purified enzyme extract

-

-

Procedure:

-

Grind Orobanche tissue in liquid nitrogen and extract with ice-cold extraction buffer.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Set up the reaction mixture in a quartz cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 290 nm for 10-30 minutes at 37°C using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε₂₉₀ = 10,000 M⁻¹ cm⁻¹).

-

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically requires a microsomal preparation as C4H is a membrane-bound cytochrome P450 enzyme.[4][5][6][7]

-

Principle: C4H, in the presence of NADPH and oxygen, hydroxylates cinnamic acid to p-coumaric acid. The reaction can be monitored by the consumption of NADPH at 340 nm or by quantifying the product using HPLC.

-

Microsome Preparation:

-

Homogenize Orobanche tissue in an ice-cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 20% glycerol).

-

Perform differential centrifugation to pellet the microsomal fraction (e.g., 100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Assay Mixture (200 µL total volume):

-

50 mM potassium phosphate buffer (pH 7.5)

-

100 µM Cinnamic acid

-

1 mM NADPH

-

Microsomal protein (10-50 µg)

-

-

Procedure:

-

Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding an acid (e.g., 20 µL of 6 M HCl).

-

Extract the product with ethyl acetate, evaporate the solvent, and redissolve in methanol.

-

Analyze the formation of p-coumaric acid by reverse-phase HPLC with UV detection (around 310 nm).

-

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester.[8][9][10][11][12]

-

Principle: 4CL catalyzes the ATP-dependent ligation of coenzyme A to p-coumaric acid, forming p-coumaroyl-CoA, which has a distinct absorbance maximum around 333 nm.

-

Assay Mixture (500 µL total volume):

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

2.5 mM ATP

-

0.5 mM Coenzyme A

-

0.5 mM p-Coumaric acid

-

Crude or purified enzyme extract

-

-

Procedure:

-

Prepare the crude enzyme extract as described for the PAL assay.

-

Combine all components except the enzyme in a quartz cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 333 nm at 30°C.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ ≈ 21,000 M⁻¹ cm⁻¹).

-

UDP-Glycosyltransferase (UGT) Activity Assay

Several methods can be used to assay UGT activity, including HPLC-based product detection and commercially available kits that measure the release of UDP.[13][14][15][16][17]

-

Principle: UGTs transfer a sugar moiety from a UDP-sugar donor to an acceptor molecule (a phenylpropanoid intermediate).

-

Assay Mixture (50 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Acceptor substrate (e.g., a hydroxylated phenylpropanoid intermediate)

-

2 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose)

-

Purified recombinant UGT enzyme

-

-

Procedure (HPLC-based):

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the formation of the glycosylated product.

-

-

Procedure (UDP-Glo™ Assay):

Signaling Pathways and Regulation

The biosynthesis of phenylpropanoids is tightly regulated at multiple levels in response to developmental cues and environmental stresses. While specific regulatory mechanisms for this compound are unknown, general principles of phenylpropanoid regulation likely apply.

Figure 3: A simplified logical diagram of the regulation of phenylpropanoid biosynthesis.

Future research should investigate the role of transcription factors and signaling pathways in regulating this compound biosynthesis in Orobanche, particularly in response to host-parasite interactions. Transcriptome analysis of Orobanche at different developmental stages of parasitism could reveal key regulatory genes.[18][19][20][21][22]

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating research into the biosynthesis of this compound in Orobanche species. The proposed pathway, based on established principles of phenylpropanoid metabolism, offers a roadmap for gene discovery and functional characterization. The detailed experimental protocols serve as a starting point for researchers to develop optimized methods for studying this pathway in a parasitic plant context.

Key future research directions include:

-

Transcriptome and Genome Sequencing of Orobanche Species: To identify the full complement of genes encoding biosynthetic enzymes and regulatory factors.

-

Functional Characterization of Candidate Genes: Through heterologous expression and in vitro enzyme assays to confirm their roles in the this compound pathway.

-

Metabolite Profiling and Flux Analysis: To quantify the intermediates and final product, and to understand the metabolic dynamics of the pathway.

-

Investigation of Regulatory Mechanisms: To elucidate how the pathway is controlled at the transcriptional, translational, and post-translational levels, especially in the context of the parasitic lifestyle.

Unraveling the biosynthesis of this compound will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable phenylpropanoid glycosides.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]

- 3. sunlongbiotech.com [sunlongbiotech.com]

- 4. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamate-4-Hydroxylase(C4H) Activity Assay Kit [myskinrecipes.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. sunlongbiotech.com [sunlongbiotech.com]

- 9. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 10. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ebiostore.com [ebiostore.com]

- 12. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) enzymatic assay [bio-protocol.org]

- 15. UDP-Glo™ Glycosyltransferase Assay [promega.sg]

- 16. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 17. Promega UDP-Glo Glycosyltransferase Assay, 4,000 assays 4000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 18. Frontiers | Morphophysiological and transcriptomic analyses during the development of microspores and megaspores in Orobanche coerulescens [frontiersin.org]

- 19. Transcriptomes of the parasitic plant family Orobanchaceae reveal surprising conservation of chlorophyll synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholars.northwestern.edu [scholars.northwestern.edu]

- 21. mdpi.com [mdpi.com]

- 22. Global changes in gene expression during compatible and incompatible interactions of faba bean (Vicia faba L.) during Orobanche foetida parasitism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Crenatoside and Other Phenylethanoid Glycosides: From Phytochemistry to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanoid glycosides (PhGs) are a significant class of naturally occurring water-soluble compounds widely distributed throughout the plant kingdom. These polyphenolic compounds are characterized by a core structure featuring a hydroxy-substituted phenylethyl moiety linked to a β-glucopyranose. This basic structure is often further embellished with various sugar units and acyl groups, leading to a vast array of structurally diverse molecules. Among these, Crenatoside, a phenylethanoid glycoside first isolated from Orobanche crenata, has garnered attention for its notable biological activities. This technical guide provides a comprehensive literature review of this compound and related phenylethanoid glycosides, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development endeavors in this promising class of natural products.

Chemical Properties of this compound

This compound is a complex phenylethanoid glycoside with the chemical formula C₂₉H₃₄O₁₅ and a molecular weight of 622.58 g/mol . Its structure is characterized by a central glucose unit linked to a hydroxytyrosol aglycone and a caffeoyl group. A distinctive feature of this compound is the presence of a rhamnose sugar moiety attached to the glucose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₄O₁₅ | N/A |

| Molecular Weight | 622.58 g/mol | N/A |

| Appearance | White amorphous powder | N/A |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) and water. | [1] |

Biological Activities and Therapeutic Potential

This compound and other phenylethanoid glycosides exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The primary biological activities attributed to this compound are immunosuppressive, anti-inflammatory, and antiviral.

Immunosuppressive Activity

This compound has demonstrated potent immunosuppressive effects. Specifically, it has been shown to inhibit the proliferation of B lymphocytes, a key component of the humoral immune response. This activity suggests its potential in the management of autoimmune diseases and in preventing rejection in organ transplantation.

Anti-inflammatory Activity

The anti-inflammatory properties of phenylethanoid glycosides, including this compound, are well-documented. The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, this compound can effectively reduce the production of inflammatory mediators.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against the Zika virus (ZIKV). In in vitro studies using Vero cells, this compound has been shown to inhibit ZIKV replication.[1][5] This antiviral activity opens up new avenues for the development of novel therapeutic agents against emerging viral infections.

Table 2: Summary of Quantitative Biological Activity Data for this compound

| Activity | Assay | Cell Line | Value | Source |

| Immunosuppressive | B lymphocyte proliferation | N/A | IC₅₀: 19.9 μM | N/A |

| Antiviral (Zika Virus) | Cytopathic effect inhibition | Vero | EC₅₀: 34.78 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for the key biological assays used to evaluate its activity.

Extraction and Isolation of this compound from Orobanche crenata

The following protocol describes a general method for the extraction and isolation of phenylethanoid glycosides from plant material, which can be adapted for this compound from Orobanche crenata.

-

Extraction:

-

Air-dried and powdered aerial parts of Orobanche crenata are extracted with 80% ethanol at room temperature.

-

The extraction is typically performed multiple times (e.g., 3 times) to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The phenylethanoid glycosides, including this compound, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

-

Purification:

-

The enriched fraction is subjected to column chromatography for further purification.

-

A variety of stationary phases can be used, including silica gel, polyamide, or macroporous resins (e.g., HPD-100).

-

Elution is performed with a gradient of solvents, such as chloroform-methanol or ethanol-water mixtures.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol details an in vitro assay to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

After the incubation period, the cell supernatant is collected.

-

-

Nitric Oxide Measurement:

-

The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.

-

Equal volumes of the cell supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-stimulated control group.

-

Immunosuppressive Activity Assay: B Lymphocyte Proliferation Assay

This protocol describes a method to evaluate the immunosuppressive effect of this compound on the proliferation of B lymphocytes.

-

Isolation of B Lymphocytes:

-

Splenocytes are isolated from the spleens of mice.

-

B lymphocytes are then purified from the splenocyte suspension using magnetic-activated cell sorting (MACS) with B cell-specific antibodies (e.g., anti-B220).

-

-

Proliferation Assay:

-

Purified B lymphocytes are seeded in 96-well plates at a density of 2 x 10⁵ cells/well.

-

The cells are treated with various concentrations of this compound.

-

B cell proliferation is stimulated by adding an appropriate mitogen, such as lipopolysaccharide (LPS) or anti-IgM antibody.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Measurement of Proliferation:

-

Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, or by measuring the incorporation of ³H-thymidine.

-

For the MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

The percentage of proliferation inhibition is calculated relative to the stimulated control group.

-

Antiviral Activity Assay: Plaque Reduction Assay for Zika Virus

This protocol outlines a plaque reduction assay to determine the antiviral activity of this compound against the Zika virus in Vero cells.

-

Cell and Virus Culture:

-

Vero cells (an African green monkey kidney epithelial cell line) are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

-

Zika virus stocks are propagated in Vero cells, and the virus titer is determined by a plaque assay.

-

-

Plaque Reduction Assay:

-

Vero cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

The cells are then infected with a known amount of Zika virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.

-

After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells, thus forming localized plaques.

-

The plates are incubated for 4-5 days to allow for plaque formation.

-

-

Plaque Visualization and Quantification:

-

The cell monolayers are fixed with 10% formalin and stained with 0.5% crystal violet.

-

The number of plaques in each well is counted.

-

The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control (no drug).

-

The EC₅₀ value (the concentration that inhibits 50% of plaque formation) is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and other phenylethanoid glycosides are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

In this pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is believed to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2][3][4]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Caption: General workflow for the extraction and isolation of this compound.

Caption: Workflow for the in vitro anti-inflammatory assay.

Caption: Workflow for the B lymphocyte proliferation assay.

Caption: Workflow for the Zika virus plaque reduction assay.

Conclusion

This compound, a representative phenylethanoid glycoside, demonstrates significant potential as a therapeutic agent due to its potent immunosuppressive, anti-inflammatory, and antiviral activities. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological effects, and mechanisms of action. The detailed experimental protocols and summary of quantitative data are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its clinical application. The diverse biological activities of the broader class of phenylethanoid glycosides also highlight the importance of continued exploration of these natural products for novel drug leads.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Crenatoside

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Crenatoside. This compound is a phenylethanoid glycoside found in various medicinal plants, including Cistanche species.[1] Its quantification is essential for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note provides a systematic approach to method development, including sample preparation, chromatographic conditions, and a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction

This compound (Molecular Formula: C₂₉H₃₄O₁₅) is a polar natural compound with potential biological activities.[1] Accurate and reliable quantification of such bioactive compounds in raw materials and finished products is critical in the pharmaceutical and nutraceutical industries. Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[5] This note describes a general yet detailed procedure to establish a stability-indicating HPLC-UV method suitable for the determination of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Purified water (18.2 MΩ·cm)

-

Formic acid or Phosphoric acid (Analytical grade)

-

Plant material or formulated product containing this compound

-

0.45 µm Syringe filters (PTFE or other compatible material)

Instrumentation

-

HPLC system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

Photodiode Array (PDA) or UV-Vis Detector

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use.

-

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B).[6]

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 25 mL of 70% methanol.[7]

-

Sonication: Perform ultrasonication for 30 minutes to facilitate extraction.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]

Chromatographic Conditions (Starting Point)

The following conditions serve as a starting point and should be optimized for best results. This compound is a polar compound, so a column with enhanced polar retention is recommended.[9]

| Parameter | Recommended Condition |

| Column | C18 Column with polar end-capping (e.g., Waters Atlantis T3, Agilent Poroshell 120 PFP), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10% to 40% B20-25 min: 40% to 90% B25-27 min: 90% B (Wash)27-30 min: 10% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Scan with PDA detector (200-400 nm) to determine λmax. Phenylethanoid glycosides typically show strong absorbance around 280 nm and 330 nm.[5][10] |

| Injection Volume | 10 µL |

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12]

System Suitability

Before each validation run, inject a standard solution (e.g., 25 µg/mL) six times. The results should meet the acceptance criteria to ensure the system is performing correctly.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

-

Protocol: Analyze blank matrix, placebo, standard solution, and sample solution. Compare chromatograms to identify any interfering peaks at the retention time of this compound. Use a PDA detector to check for peak purity.

Linearity and Range

-

Protocol: Analyze calibration standards at a minimum of five concentrations (e.g., 1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |

| 1.0 | 15.2 | 15.5 | 15.1 | 15.3 |

| 5.0 | 76.8 | 77.1 | 76.5 | 76.8 |

| 10.0 | 154.2 | 153.9 | 154.5 | 154.2 |

| 25.0 | 385.1 | 386.0 | 384.9 | 385.3 |

| 50.0 | 770.5 | 771.2 | 769.9 | 770.5 |

| 100.0 | 1542.1 | 1540.9 | 1543.0 | 1542.0 |

Accuracy

-

Protocol: Perform a recovery study by spiking a blank matrix with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 20.0 | 19.8 | 99.0% |

| 100% | 25.0 | 25.2 | 100.8% |

| 120% | 30.0 | 29.8 | 99.3% |

Precision

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

| Precision Type | n | Mean Conc. (µg/mL) | Std. Dev. | % RSD |

| Repeatability | 6 | 25.1 | 0.21 | 0.84% |

| Intermediate | 6 | 24.9 | 0.30 | 1.20% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: Determine based on the signal-to-noise (S/N) ratio. Analyze samples with decreasing concentrations of this compound.

-

Acceptance Criteria:

-

LOD is typically determined at an S/N ratio of 3:1.

-

LOQ is typically determined at an S/N ratio of 10:1. Precision at the LOQ should be acceptable (%RSD ≤ 10%).

-

| Parameter | S/N Ratio | Estimated Conc. (µg/mL) |

| LOD | ~3:1 | 0.1 |

| LOQ | ~10:1 | 0.3 |

Robustness

-

Protocol: Intentionally introduce small, deliberate variations to the method parameters and evaluate the impact on the results.

-

Parameters to Vary:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase pH (± 0.2 units)

-

Wavelength (± 2 nm)

-

-

Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected.

Experimental Workflow Visualization

The overall process from sample receipt to final data reporting is outlined below.

Conclusion

This application note provides a robust framework for developing and validating an HPLC-UV method for the quantification of this compound. The proposed starting conditions and detailed validation protocols offer a clear path for researchers to establish a reliable, accurate, and precise analytical method. Adherence to these guidelines will ensure that the method is suitable for routine quality control and research applications.

References

- 1. This compound | C29H34O15 | CID 44593361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. greyhoundchrom.com [greyhoundchrom.com]

- 9. lcms.cz [lcms.cz]

- 10. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. starodub.nl [starodub.nl]

- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

Application Notes and Protocols for Neuraminidase Inhibition Assay Using Crenatoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenatoside, a phenylethanoid glycoside isolated from Pogostemon cablin, has been identified as a novel inhibitor of neuraminidase, a key enzyme in the influenza virus life cycle.[1] Neuraminidase facilitates the release of progeny virions from infected host cells, and its inhibition is a clinically validated strategy for the treatment of influenza. This document provides a detailed protocol for assessing the neuraminidase inhibitory activity of this compound using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate. Additionally, it presents available quantitative data on this compound's inhibitory potency and visual representations of the underlying mechanism and experimental workflow.

Data Presentation

The inhibitory activity of this compound and its analogues against neuraminidase is quantified by the half maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

| Compound | Description | IC50 (µg/mL) | Reference |

| This compound | Phenylethanoid glycoside from Pogostemon cablin | 89.81 | [1] |

| Analogue 2h | A synthesized analogue of this compound | 27.77 | [1] |

| Oseltamivir | Clinically approved neuraminidase inhibitor (Control) | Varies | N/A |

| Zanamivir | Clinically approved neuraminidase inhibitor (Control) | Varies | N/A |

Note: IC50 values for control compounds like Oseltamivir and Zanamivir are highly dependent on the specific neuraminidase subtype and assay conditions and should be determined in parallel with the test compound.

Mechanism of Neuraminidase Inhibition

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme.[2][3] This prevents the cleavage of sialic acid residues on the host cell surface, to which the newly formed viral particles are attached via their hemagglutinin proteins. As a result, the release of progeny viruses is hindered, limiting the spread of infection.[2][4]

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Protocols

This protocol outlines a fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate MUNANA. The cleavage of MUNANA by neuraminidase produces the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.

Materials and Reagents

-

This compound (and/or its analogues)

-

Neuraminidase enzyme (from a specified influenza virus strain, e.g., H1N1, H3N2)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

4-methylumbelliferone (4-MU) standard

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

Positive control inhibitors: Oseltamivir, Zanamivir

-

96-well black, flat-bottom microplates

-

Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

Caption: Experimental Workflow for the Neuraminidase Inhibition Assay.

Detailed Procedure

1. Preparation of Reagents:

-

This compound and Control Inhibitors: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations. The concentration range should bracket the expected IC50 value.

-

Neuraminidase Enzyme: Dilute the neuraminidase enzyme stock in Assay Buffer to a working concentration that yields a linear reaction rate for the duration of the assay. This concentration should be determined empirically in preliminary experiments.

-

MUNANA Substrate: Prepare a stock solution of MUNANA (e.g., 2.5 mM in distilled water).[5] Just before use, dilute the stock solution in Assay Buffer to the final working concentration (e.g., 100-300 µM).[5] Protect the MUNANA solution from light.

-

4-MU Standard Curve: Prepare a stock solution of 4-MU. Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 0 to 200 µM).

2. Assay Protocol:

-

Plate Setup:

-

Add 50 µL of diluted this compound, control inhibitors, or Assay Buffer (for vehicle control and no-enzyme control) to the wells of a 96-well black microplate.

-

Add 50 µL of the diluted neuraminidase enzyme to all wells except the no-enzyme control wells. Add 50 µL of Assay Buffer to the no-enzyme control wells.

-

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes.[5]

-

Reaction Initiation: Add 50 µL of the MUNANA substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 150 µL.

-

Incubation: Incubate the plate at 37°C for 60 minutes.[6] The incubation time may be optimized based on the enzyme activity.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.[5]

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.[4][5]

3. Data Analysis:

-

Standard Curve: Plot the fluorescence readings of the 4-MU standards against their known concentrations to generate a standard curve.

-

Enzyme Activity: Convert the fluorescence readings from the experimental wells to the concentration of 4-MU produced using the standard curve.

-

Percentage Inhibition: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.

The provided protocol offers a robust and reproducible method for evaluating the neuraminidase inhibitory potential of this compound and its analogues. This fluorescence-based assay is a standard in the field and is suitable for screening, lead optimization, and mechanistic studies in the development of new anti-influenza therapeutics. The quantitative data and visual aids included in these application notes serve as a valuable resource for researchers in this area.

References

- 1. Design, synthesis, and biological evaluation of this compound analogues as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pediaa.com [pediaa.com]

- 4. Neuraminidase Inhibitors | PPTX [slideshare.net]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

Application Notes and Protocols: Extraction and Purification of Crenatoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Crenatoside, a phenylpropanoid glycoside with notable biological activities. The information is intended to guide researchers in isolating this compound from plant sources, particularly species of the Orobanche genus.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside that has demonstrated a range of promising biological activities, including anti-inflammatory, immunosuppressive, antioxidant, antiviral, and anticancer effects[1][2][3][4]. Found in parasitic plants such as Orobanche crenata, this compound is a molecule of significant interest for phytochemical and pharmacological research, as well as for drug discovery and development. These protocols outline the essential steps for its extraction from plant biomass and subsequent purification to a high degree of purity.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for this compound

| Parameter | Method | Details | Expected Yield/Purity | Reference |

| Extraction | Maceration or Reflux | Dried, powdered plant material (e.g., Orobanche crenata) extracted with 70-80% ethanol. | Variable, dependent on biomass | [5] |

| Ultrasonic-Assisted Extraction | Dried, powdered plant material extracted with 70% methanol. | Improved efficiency over maceration | [6] | |

| Initial Purification | Macroporous Resin Chromatography | Crude extract applied to an AB-8 type resin column, eluted with a stepwise gradient of ethanol in water. | Significant enrichment of total glycosides | [7] |

| Fractionation | Silica Gel Column Chromatography | Glycoside-rich fraction further separated using a silica gel column with a chloroform-methanol or similar gradient. | Fractions containing this compound with moderate purity. | [2] |

| Final Purification | Preparative HPLC | Final purification of this compound-containing fractions on a C18 column with a methanol-water or acetonitrile-water gradient. | >95% purity | [8][9][10] |

Table 2: HPLC-UV Method Parameters for Quantitative Analysis of this compound

| Parameter | Specification | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7][11] |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) | [7] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection Wavelength | 280 nm or 330 nm (typical for phenylpropanoid glycosides) | [12] |

| Column Temperature | 25-30 °C | [8] |

| Injection Volume | 10-20 µL | [13] |

| **Linearity (R²) ** | >0.999 | [11] |

| LOD | Analyte-dependent, typically in the ng/mL range | [11] |

| LOQ | Analyte-dependent, typically in the ng/mL range | [11] |

Experimental Protocols

Protocol 1: Extraction of this compound from Orobanche crenata

-

Plant Material Preparation : Collect aerial parts of Orobanche crenata, air-dry them in the shade, and grind them into a coarse powder.

-

Extraction :

-

Macerate the powdered plant material (100 g) with 80% ethanol (1 L) at room temperature for 24 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Protocol 2: Purification of this compound

Step 1: Macroporous Resin Column Chromatography (Initial Purification)

-